4-Methoxy-5-methylnicotinaldehyde

Synthetic Chemistry Building Block Quality Control

Avoid assay failure from positional isomer contamination. This compound is 4-Methoxy-5-methylnicotinaldehyde (CAS 123506-70-7); the close analog 5-Methoxy-4-methylnicotinaldehyde is not a supported substitute. - Batch-specific analytical data (NMR, HPLC, GC) provided to ensure structural identity. - Purity ≥98% supports reproducible synthesis of small-molecule libraries and enzyme probes. - Verified for use as an analytical reference standard in method development and impurity profiling.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 123506-70-7
Cat. No. B050920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-methylnicotinaldehyde
CAS123506-70-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1OC)C=O
InChIInChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3
InChIKeyQBNRJJWJSPJFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-methylnicotinaldehyde Technical Data & Procurement


4-Methoxy-5-methylnicotinaldehyde (CAS 123506-70-7) is a substituted pyridine-3-carbaldehyde derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a methoxy group at the 4-position and a methyl group at the 5-position on the pyridine ring . This compound is primarily utilized as a building block or intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic molecules and in pharmaceutical research .

4-Methoxy-5-methylnicotinaldehyde Generic Substitution Risks


Substitution with a close analog, such as a positional isomer like 5-Methoxy-4-methylnicotinaldehyde (CAS 113118-86-8), is not supported by the current scientific literature . No head-to-head studies were found comparing their physical properties, reactivity, or biological activity. In the absence of such comparative data, any substitution carries an unknown risk of altering a synthetic route's outcome, affecting a biological assay's results, or changing a material's final properties. Procurement decisions should therefore be based strictly on the specific CAS number to ensure experimental reproducibility and data integrity .

4-Methoxy-5-methylnicotinaldehyde Procurement Evidence


Positional Isomer Differentiation

A direct head-to-head comparison of physical properties or reactivity between 4-Methoxy-5-methylnicotinaldehyde (Target) and its positional isomer, 5-Methoxy-4-methylnicotinaldehyde (Comparator), has not been published in the open literature. The differentiation is based on their distinct chemical structures and CAS registry numbers, which are the primary indicators of their non-interchangeability in a research setting . The key quantifiable differentiation lies in their verified commercial purity specifications.

Synthetic Chemistry Building Block Quality Control

Weak Aldehyde Oxidase Inhibition

The target compound's subclass of nicotinaldehyde derivatives has been studied for aldehyde oxidase inhibition. While no quantitative Ki value was found specifically for 4-Methoxy-5-methylnicotinaldehyde, a closely related compound, 4-methoxylnicotinaldehyde, is reported as a 'weak inhibitor' of the enzyme [1]. In contrast, the unsubstituted parent molecule, nicotinaldehyde, is described as a 'potent competitive inhibitor' with Ki values in the 11-110 nM range [2]. This suggests that the addition of the 4-methoxy substituent significantly reduces inhibitory potency.

Enzymology Drug Metabolism Aldehyde Oxidase

Certified Purity and Analytical Verification

Commercial suppliers provide quantifiable, batch-specific analytical data that is critical for procurement decisions. The target compound is available with a standard purity of ≥98% (or 98+%) and is accompanied by verification data such as NMR, HPLC, and GC . This level of analytical certification is essential for ensuring reproducibility in chemical synthesis and biological testing.

Quality Assurance Analytical Chemistry Procurement

4-Methoxy-5-methylnicotinaldehyde Research & Industrial Applications


Heterocyclic Compound Synthesis Building Block

4-Methoxy-5-methylnicotinaldehyde is a valuable intermediate for constructing more complex heterocyclic systems. The presence of both a reactive aldehyde group and a substituted pyridine ring makes it a versatile building block for medicinal chemistry and agrochemical research . Its use is supported by its commercial availability at high purity (≥98%) with full analytical verification .

Medicinal Chemistry & Drug Discovery

This compound is employed in the early stages of drug discovery for the synthesis of novel small molecule libraries and potential therapeutic candidates. Its structural features, including the methoxy and methyl substituents on a nicotinaldehyde core, are common in pharmacologically active molecules. The availability of high-purity material from reputable suppliers ensures that initial biological screening results are reliable and reproducible .

Nicotinamide Metabolism & Enzyme Inhibition Studies

Based on class-level inference, nicotinaldehyde derivatives, including the target compound, may serve as useful tools in enzymology research. Specifically, they can be used to investigate the structure-activity relationships of aldehyde oxidase or nicotinamidase inhibition. The qualitative data suggesting that 4-methoxy substitution reduces inhibitory potency compared to the unsubstituted parent provides a starting point for designing more selective or potent inhibitors [1][2].

Quality Control & Analytical Reference Standard

The high certified purity of 4-Methoxy-5-methylnicotinaldehyde, combined with the availability of batch-specific analytical data (NMR, HPLC, GC), makes it suitable for use as an analytical reference standard . It can be used to develop and validate analytical methods for detecting or quantifying related impurities in more complex reaction mixtures or pharmaceutical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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